molecular formula C8H13NO B13026155 4-Methylhexahydrocyclopenta[c]pyrrol-5(1H)-one

4-Methylhexahydrocyclopenta[c]pyrrol-5(1H)-one

Cat. No.: B13026155
M. Wt: 139.19 g/mol
InChI Key: SKBDFQUCXXTWRC-UHFFFAOYSA-N
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Description

4-Methylhexahydrocyclopenta[c]pyrrol-5(1H)-one is a heterocyclic organic compound with a unique structure that includes a cyclopentane ring fused to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylhexahydrocyclopenta[c]pyrrol-5(1H)-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For example, starting from a suitable cyclopentanone derivative, the compound can be synthesized via a series of steps including bromination, followed by cyclization with a nitrogen-containing reagent .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts and specific solvents to facilitate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Methylhexahydrocyclopenta[c]pyrrol-5(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methylhexahydrocyclopenta[c]pyrrol-5(1H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methylhexahydrocyclopenta[c]pyrrol-5(1H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methylhexahydrocyclopenta[c]pyrrol-5(1H)-one is unique due to its fused ring structure and the presence of a methyl group, which can influence its reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

4-methyl-2,3,3a,4,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-one

InChI

InChI=1S/C8H13NO/c1-5-7-4-9-3-6(7)2-8(5)10/h5-7,9H,2-4H2,1H3

InChI Key

SKBDFQUCXXTWRC-UHFFFAOYSA-N

Canonical SMILES

CC1C2CNCC2CC1=O

Origin of Product

United States

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